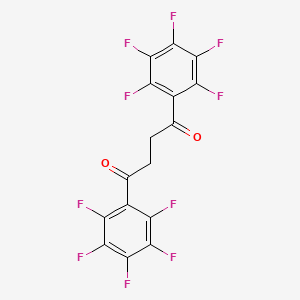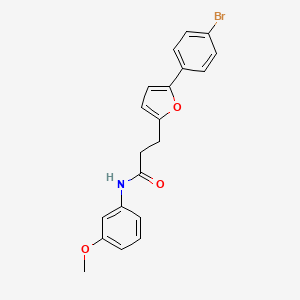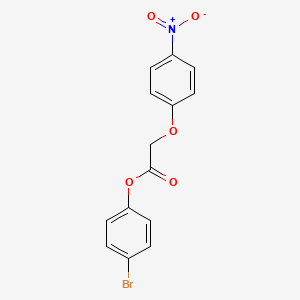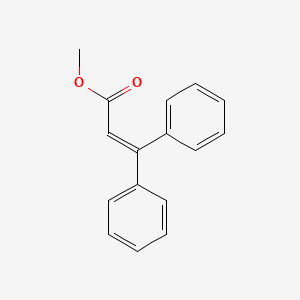
1,4-Bis(pentafluorophenyl)-1,4-butanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(pentafluorophenyl)-1,4-butanedione is a compound characterized by the presence of two pentafluorophenyl groups attached to a butanedione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(pentafluorophenyl)-1,4-butanedione can be synthesized through various methods. One common approach involves the reaction of pentafluorobenzene with butanedione under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation and subsequent coupling reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize the reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(pentafluorophenyl)-1,4-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: The pentafluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different chemical syntheses .
Applications De Recherche Scientifique
1,4-Bis(pentafluorophenyl)-1,4-butanedione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 1,4-Bis(pentafluorophenyl)-1,4-butanedione involves its interaction with various molecular targets. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Similar in structure but with trifluoromethyl groups instead of pentafluorophenyl groups.
1,4-Bis(butadiynyl)phenylene: Contains butadiynyl groups and exhibits different polymerization properties.
1,4-Bis(diphenylphosphino)butane: A diphosphine ligand with different coordination chemistry.
Uniqueness
1,4-Bis(pentafluorophenyl)-1,4-butanedione is unique due to its high fluorine content, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidative degradation .
Propriétés
Numéro CAS |
7797-96-8 |
|---|---|
Formule moléculaire |
C16H4F10O2 |
Poids moléculaire |
418.18 g/mol |
Nom IUPAC |
1,4-bis(2,3,4,5,6-pentafluorophenyl)butane-1,4-dione |
InChI |
InChI=1S/C16H4F10O2/c17-7-5(8(18)12(22)15(25)11(7)21)3(27)1-2-4(28)6-9(19)13(23)16(26)14(24)10(6)20/h1-2H2 |
Clé InChI |
LKTGGQUBMLYPSK-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol](/img/structure/B11949695.png)
![5-[3-Methyl-4-(1-pyrrolidinyl)benzylidene]-3-propyl-2-thioxo-4-imidazolidinone](/img/structure/B11949717.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B11949719.png)







![Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione](/img/structure/B11949783.png)

